Cas no 2137610-81-0 (5-{7-oxabicyclo[2.2.1]heptan-2-yl}-1H-1,2,3-triazole-4-carboxylic acid)

5-{7-Oxabicyclo[2.2.1]heptan-2-yl}-1H-1,2,3-triazole-4-carboxylic acid is a bicyclic heterocyclic compound featuring a fused oxabicyclo[2.2.1]heptane core linked to a 1,2,3-triazole-4-carboxylic acid moiety. This structure imparts unique reactivity and potential as a versatile intermediate in medicinal chemistry and materials science. The oxabicyclo[2.2.1]heptane scaffold contributes to rigidity and stereochemical control, while the triazole-carboxylic acid functionality offers sites for further derivatization, such as amidation or metal coordination. Its balanced polarity enhances solubility in organic and aqueous media, facilitating applications in drug discovery and ligand design. The compound’s stability under mild conditions makes it suitable for diverse synthetic transformations.
5-{7-oxabicyclo[2.2.1]heptan-2-yl}-1H-1,2,3-triazole-4-carboxylic acid structure
2137610-81-0 structure
Product name:5-{7-oxabicyclo[2.2.1]heptan-2-yl}-1H-1,2,3-triazole-4-carboxylic acid
CAS No:2137610-81-0
MF:C9H11N3O3
MW:209.201941728592
CID:6454554
PubChem ID:165466511

5-{7-oxabicyclo[2.2.1]heptan-2-yl}-1H-1,2,3-triazole-4-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 2137610-81-0
    • 5-{7-oxabicyclo[2.2.1]heptan-2-yl}-1H-1,2,3-triazole-4-carboxylic acid
    • EN300-786031
    • Inchi: 1S/C9H11N3O3/c13-9(14)8-7(10-12-11-8)5-3-4-1-2-6(5)15-4/h4-6H,1-3H2,(H,13,14)(H,10,11,12)
    • InChI Key: QNUPZMIMXIBUAE-UHFFFAOYSA-N
    • SMILES: O1C2CCC1C(C1C(C(=O)O)=NNN=1)C2

Computed Properties

  • Exact Mass: 209.08004122g/mol
  • Monoisotopic Mass: 209.08004122g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 286
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.1
  • Topological Polar Surface Area: 88.1Ų

5-{7-oxabicyclo[2.2.1]heptan-2-yl}-1H-1,2,3-triazole-4-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-786031-10.0g
5-{7-oxabicyclo[2.2.1]heptan-2-yl}-1H-1,2,3-triazole-4-carboxylic acid
2137610-81-0 95%
10.0g
$7927.0 2024-05-22
Enamine
EN300-786031-0.25g
5-{7-oxabicyclo[2.2.1]heptan-2-yl}-1H-1,2,3-triazole-4-carboxylic acid
2137610-81-0 95%
0.25g
$1696.0 2024-05-22
Enamine
EN300-786031-0.1g
5-{7-oxabicyclo[2.2.1]heptan-2-yl}-1H-1,2,3-triazole-4-carboxylic acid
2137610-81-0 95%
0.1g
$1623.0 2024-05-22
Enamine
EN300-786031-1.0g
5-{7-oxabicyclo[2.2.1]heptan-2-yl}-1H-1,2,3-triazole-4-carboxylic acid
2137610-81-0 95%
1.0g
$1844.0 2024-05-22
Enamine
EN300-786031-5.0g
5-{7-oxabicyclo[2.2.1]heptan-2-yl}-1H-1,2,3-triazole-4-carboxylic acid
2137610-81-0 95%
5.0g
$5345.0 2024-05-22
Enamine
EN300-786031-0.5g
5-{7-oxabicyclo[2.2.1]heptan-2-yl}-1H-1,2,3-triazole-4-carboxylic acid
2137610-81-0 95%
0.5g
$1770.0 2024-05-22
Enamine
EN300-786031-2.5g
5-{7-oxabicyclo[2.2.1]heptan-2-yl}-1H-1,2,3-triazole-4-carboxylic acid
2137610-81-0 95%
2.5g
$3611.0 2024-05-22
Enamine
EN300-786031-0.05g
5-{7-oxabicyclo[2.2.1]heptan-2-yl}-1H-1,2,3-triazole-4-carboxylic acid
2137610-81-0 95%
0.05g
$1549.0 2024-05-22

Additional information on 5-{7-oxabicyclo[2.2.1]heptan-2-yl}-1H-1,2,3-triazole-4-carboxylic acid

Comprehensive Overview of 5-{7-oxabicyclo[2.2.1]heptan-2-yl}-1H-1,2,3-triazole-4-carboxylic acid (CAS No. 2137610-81-0)

The compound 5-{7-oxabicyclo[2.2.1]heptan-2-yl}-1H-1,2,3-triazole-4-carboxylic acid (CAS No. 2137610-81-0) is a structurally unique molecule that has garnered significant attention in the fields of medicinal chemistry and drug discovery. Its distinctive bicyclic scaffold combined with a triazole-carboxylic acid moiety makes it a versatile building block for the synthesis of novel bioactive compounds. Researchers are particularly interested in its potential applications as a pharmacophore in the development of enzyme inhibitors, receptor modulators, and other therapeutic agents.

One of the key features of this compound is its 7-oxabicyclo[2.2.1]heptane core, which is known for its conformational rigidity and ability to mimic natural substrates. This structural attribute enhances binding affinity and selectivity when incorporated into drug candidates. The presence of the 1,2,3-triazole ring further contributes to its utility, as this heterocycle is widely recognized for its stability, hydrogen-bonding capacity, and compatibility with click chemistry reactions. These properties make 5-{7-oxabicyclo[2.2.1]heptan-2-yl}-1H-1,2,3-triazole-4-carboxylic acid a valuable intermediate in the design of small-molecule therapeutics targeting various diseases.

In recent years, the demand for heterocyclic compounds with multifunctional groups has surged, driven by advancements in precision medicine and computational drug design. This compound aligns perfectly with these trends, as its carboxylic acid functionality allows for further derivatization, enabling the creation of amides, esters, and other derivatives with tailored pharmacokinetic properties. Its potential role in addressing drug resistance and improving bioavailability has also sparked interest among pharmaceutical researchers.

From a synthetic perspective, 5-{7-oxabicyclo[2.2.1]heptan-2-yl}-1H-1,2,3-triazole-4-carboxylic acid can be prepared via cycloaddition reactions, leveraging the efficiency of modern organic synthesis techniques. Its compatibility with green chemistry principles, such as solvent-free reactions or catalytic methods, further enhances its appeal in sustainable pharmaceutical manufacturing. Additionally, its low molecular weight and high purity make it suitable for high-throughput screening and combinatorial chemistry approaches.

The compound's relevance extends beyond drug development. It has also found applications in material science, particularly in the design of functional polymers and coordination complexes. Its ability to act as a chelating ligand or a cross-linking agent opens doors to innovative materials with enhanced mechanical or electronic properties. This interdisciplinary potential underscores the importance of CAS No. 2137610-81-0 in both academic and industrial research.

As the scientific community continues to explore structure-activity relationships (SAR) and fragment-based drug discovery, compounds like 5-{7-oxabicyclo[2.2.1]heptan-2-yl}-1H-1,2,3-triazole-4-carboxylic acid will remain at the forefront of innovation. Its balanced combination of rigidity, functionality, and synthetic accessibility positions it as a cornerstone in the quest for next-generation therapeutics and advanced materials.

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